molecular formula C11H11Cl2FN2OS B2692262 2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide CAS No. 1356691-74-1

2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide

Cat. No.: B2692262
CAS No.: 1356691-74-1
M. Wt: 309.18
InChI Key: FTVSOHRIXDOUOU-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide is a fluorinated heterocyclic compound It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalysts and reaction conditions, such as high-temperature fluorination with aluminum fluoride and copper fluoride, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine or fluorine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The thianyl group may also contribute to its overall biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and potential applications. The presence of both fluorine and chlorine atoms, along with the thianyl group, makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2FN2OS/c12-9-7(5-8(14)10(13)16-9)11(17)15-6-1-3-18-4-2-6/h5-6H,1-4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVSOHRIXDOUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NC(=O)C2=CC(=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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